1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-cyclohexyl-4-methyl-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-12(11-10(8)13(14)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKOXNGBXUDDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Nitration of Substituted Pyrazoles
One classical method involves nitration of pre-formed pyrazole derivatives:
- Nitration Conditions: Pyrazoles are nitrated using nitrating acids (e.g., nitric acid, mixed acid) under controlled temperature conditions to avoid over-nitration or decomposition.
- Limitations: Direct nitration often results in moderate yields due to formation of byproducts and difficulty in separating isomers. Additionally, pyrazoles bearing aryl or cycloalkyl substituents can undergo undesired nitration on these groups.
Synthesis from Hydroxypyridazone Precursors (Patent US3294814A)
A more advanced and selective method involves the use of 4-nitro-5-hydroxypyridazones as precursors:
- General Reaction: Heating 4-nitro-5-hydroxypyridazones in the presence of an inert solvent or suspension agent at elevated temperatures (50–180 °C) leads to the formation of 4-nitropyrazoles.
- Substituent Scope: The R group in these precursors can be hydrogen, alkyl, cycloalkyl, or aryl radicals, allowing for tailored substitution patterns.
- Example for Cycloalkyl Substitution: 1-methyl-4-nitro-5-hydroxypyridazone heated in 15% hydrochloric acid at 120 °C for 5 hours yielded 1-methyl-4-nitropyrazole with a melting point of 91–92 °C.
- Advantages: This method provides higher purity products with better yields than direct nitration and avoids simultaneous nitration of substituent groups.
- Application to 1-Cyclohexyl Substituent: By analogy, 4-nitro-5-hydroxypyridazones bearing cyclohexyl groups can be similarly converted to the corresponding 4-nitropyrazoles, which can then be further functionalized to introduce the methyl group at the 4-position or vice versa.
Introduction of the 3-Nitro Group (Patent US4235995A)
The nitration at the 3-position of pyrazoles, including derivatives like 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole, has been addressed in patents describing 3-nitropyrazole derivatives:
- Synthetic Route: Starting from pyrazolecarboxamide derivatives substituted at the 1- and 4-positions, nitration is performed under controlled conditions to introduce the nitro group at the 3-position.
- Reaction Conditions: Use of specific nitrating agents and solvents to achieve regioselective nitration while preserving other substituents.
- Functional Group Compatibility: The method accommodates alkyl and cycloalkyl substituents at the 1-position, such as cyclohexyl, and methyl groups at the 4-position.
- Post-Nitration Modifications: The nitro group can be further transformed into amino groups or other functionalities for downstream applications.
Proposed Synthetic Scheme for this compound
Based on the above methods, a plausible preparation route is:
| Step | Starting Material | Reaction Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 1-Cyclohexyl-4-methyl-pyrazole | Nitration with nitrating acid (e.g., mixed acid) at controlled temperature | This compound | Direct nitration; moderate yield, possible side products |
| 2 | 4-Nitro-5-hydroxypyridazone derivative with cyclohexyl substituent | Heating in acidic aqueous medium (e.g., 15% HCl) at 120–150 °C | 4-Nitro-1-cyclohexyl-pyrazole intermediate | High purity, selective formation |
| 3 | Methylation at 4-position (e.g., using methyl iodide or methylating agent) | Basic or neutral conditions | 1-Cyclohexyl-4-methyl-4-nitro-pyrazole | Substitution after ring formation |
| 4 | Regioselective nitration or rearrangement to 3-nitro position if needed | Controlled nitration | Final target compound | Requires optimization |
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reaction Conditions | Yield (%) | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Nitration of Pyrazole | 1-Cyclohexyl-4-methyl-pyrazole | Nitrating acid, low temp | 40–60 | Moderate | Simple, direct | Side reactions, low selectivity |
| Hydroxypyridazone Heating (US3294814A) | 4-Nitro-5-hydroxypyridazone derivatives | Acidic aqueous, 120–150 °C, 5–6 h | 60–75 | High | Selective, cleaner product | Requires precursor synthesis |
| Nitration of Pyrazolecarboxamides (US4235995A) | Substituted pyrazolecarboxamides | Controlled nitration | 50–70 | High | Regioselective nitration | Complex starting materials |
Research Findings and Notes
- The use of 4-nitro-5-hydroxypyridazones as intermediates significantly improves the yield and purity of nitropyrazoles compared to direct nitration methods.
- Careful control of temperature and reaction time is critical to avoid decomposition or over-nitration.
- The cyclohexyl substituent at the 1-position is stable under nitration conditions when using the hydroxypyridazone route, preventing unwanted side reactions.
- Methylation at the 4-position can be achieved either before or after nitration, but the sequence affects yield and purity.
- The nitro group at the 3-position can serve as a versatile handle for further chemical transformations, including reduction to amino groups for dye or pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: 1-cyclohexyl-4-amino-3-nitro-1H-pyrazole.
Reduction: Corresponding oxides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
| Compound Name | Position 1 Substituent | Position 3 Substituent | Position 4 Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole | Cyclohexyl | Nitro | Methyl | Not provided |
| 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole | Phenyl | Methyl | Nitro, Chloro | 237.64 |
| 1-hexyl-1H-pyrazol-3-amine | Hexyl | Amino | - | Not provided |
Key Observations :
- Positional Effects : In 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole, the nitro group at position 4 and chloro at position 5 create distinct electronic effects compared to the nitro group at position 3 in the target compound. This difference may alter reactivity in nucleophilic substitution or redox reactions .
Biological Activity
1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure with two nitrogen atoms. Its molecular formula is C10H15N3O2, and it has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The compound's unique substitution pattern contributes to its distinct chemical and biological characteristics. The cyclohexyl group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components and modulate various biochemical pathways .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of pyrazole exhibit significant antibacterial and antifungal activities.
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | |
| This compound | E. coli | 25.0 | |
| This compound | Pseudomonas aeruginosa | 20.0 |
In comparative studies, this compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Some studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have been tested against RAW264.7 cells, showing significant inhibition of nitrogen oxide secretion, which is often elevated in cancerous conditions .
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets within cells. The reduction of the nitro group leads to the formation of reactive intermediates that can modify cellular proteins or nucleic acids, thereby affecting cellular signaling pathways and leading to various biological effects .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with a similar structure exhibited significant antibacterial effects compared to standard antibiotics .
- Structure–Activity Relationship (SAR) : Research on SAR revealed that electron-withdrawing groups on the pyrazole ring enhance biological activity. This insight helps in designing more potent derivatives for therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole?
The synthesis typically involves functionalization of the pyrazole core via nitration, alkylation, and cyclohexyl-group introduction. A validated approach includes:
- Step 1 : Nitration at the 3-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Alkylation at the 1-position with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base like K₂CO₃ in DMF at 80°C .
- Step 3 : Methylation at the 4-position using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the structure of this compound confirmed experimentally?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclohexyl protons as multiplet at δ 1.2–2.1 ppm, nitro group deshielding effects) .
- X-ray Crystallography : Resolving crystal packing and bond angles, particularly for verifying steric effects of the cyclohexyl group .
- IR Spectroscopy : Detection of nitro group stretching vibrations (~1520 cm and ~1350 cm) .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact, as nitro compounds can be irritants .
- Ventilation : Use fume hoods due to potential nitro group decomposition under heat, releasing NO gases .
- Storage : In airtight containers at 2–8°C, away from reducing agents to prevent unintended reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitration step in synthesis?
- Catalyst Screening : Test alternatives to HSO, such as acetic anhydride, to reduce side reactions.
- Temperature Control : Maintain <10°C to suppress polynitration. Evidence shows yields drop by 15–20% at higher temperatures .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance nitro-group electrophilicity .
Q. What strategies address contradictions in spectroscopic data for this compound?
- Dynamic NMR : Resolve overlapping signals caused by cyclohexyl group conformational flexibility .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when elemental analysis conflicts with expected stoichiometry .
- Comparative Crystallography : Cross-validate bond lengths/angles with analogous structures (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) .
Q. How does the nitro group influence pharmacological activity in related pyrazole derivatives?
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving binding to targets like corticotropin-releasing factor receptors .
- Metabolic Stability : Nitro groups can reduce metabolic degradation in vivo, as seen in analogs with prolonged half-lives .
- Toxicity Screening : Assess nitro-reduction metabolites (e.g., amine derivatives) for hepatotoxicity using HepG2 cell assays .
Q. What computational methods predict reactivity of the nitro group in further functionalization?
- DFT Calculations : Model transition states for nucleophilic aromatic substitution (e.g., replacing nitro with amino groups) .
- Molecular Dynamics (MD) : Simulate steric effects of the cyclohexyl group on reaction pathways .
- Hammett Constants : Use σ values to predict substituent effects on nitro-group reactivity in electrophilic reactions .
Methodological Recommendations
- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reagent stoichiometry rigorously, as minor deviations cause significant yield variations .
- Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water) with H NMR to confirm purity >95% .
- Scale-Up Challenges : Pilot reactions in pressurized reactors to manage exothermic nitration steps safely .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
